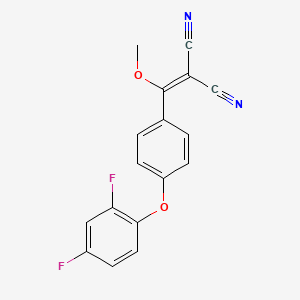
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of difluorophenoxy and methoxy groups attached to a phenyl ring, which is further connected to a methylene malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile typically involves a multi-step process. One common method includes the reaction of 2,4-difluorophenol with 4-bromophenylmethanol in the presence of a base to form the intermediate 4-(2,4-difluorophenoxy)benzyl alcohol. This intermediate is then subjected to a condensation reaction with malononitrile in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of difluorophenoxy and methoxy groups enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Known for its use in organic solar cells due to its efficient donor properties.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile stands out due to its unique combination of functional groups, which impart specific chemical reactivity and potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its utility in research and industrial applications highlight its versatility and importance.
Properties
Molecular Formula |
C17H10F2N2O2 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-[[4-(2,4-difluorophenoxy)phenyl]-methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C17H10F2N2O2/c1-22-17(12(9-20)10-21)11-2-5-14(6-3-11)23-16-7-4-13(18)8-15(16)19/h2-8H,1H3 |
InChI Key |
NTRLYBURCYFIIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



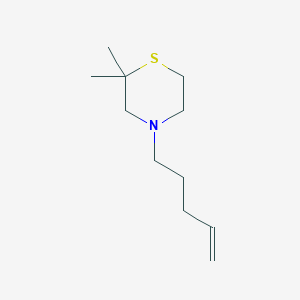

![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
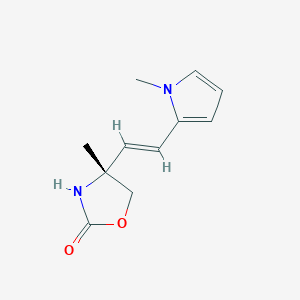
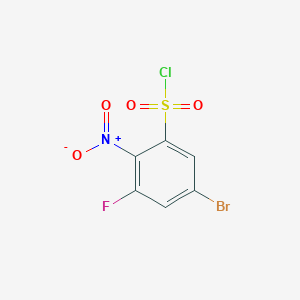
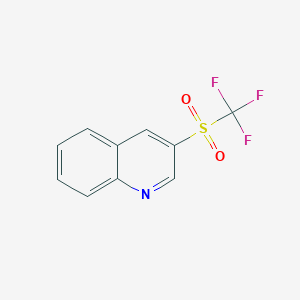
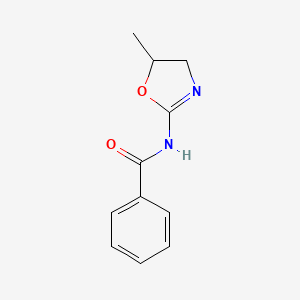
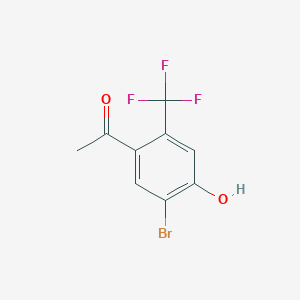
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)




